molecular formula C18H17NO4 B2917081 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide CAS No. 1396800-59-1

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide

Cat. No.: B2917081
CAS No.: 1396800-59-1
M. Wt: 311.337
InChI Key: WHBMFOHNBKGYKR-UHFFFAOYSA-N
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Description

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide is a complex synthetic organic compound offered for non-human research purposes. This carboxamide features a hybrid molecular architecture, incorporating both a 1-benzofuran-2-carboxamide moiety and a furan-substituted hydroxyethyl chain with a strained cyclopropyl ring. This unique combination of aromatic heterocycles and aliphatic components classifies it as a valuable chemical entity for early-stage discovery research in medicinal and organic chemistry. The structural motifs present in this compound, namely the benzofuran and furan rings, are recognized in scientific literature as privileged scaffolds in drug discovery due to their prevalence in biologically active molecules. Compounds with similar structural features are frequently investigated as potential inhibitors for various enzymatic targets or as key intermediates in the synthesis of more complex molecular libraries. The presence of multiple hydrogen bond acceptors and donors, along with defined hydrophobic regions, suggests potential for diverse interactions with biological macromolecules. Researchers can utilize this compound as a building block for the synthesis of novel chemical entities or as a core scaffold for probing structure-activity relationships in various biochemical assays. This product is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-17(15-10-12-4-1-2-5-14(12)23-15)19-11-18(21,13-7-8-13)16-6-3-9-22-16/h1-6,9-10,13,21H,7-8,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBMFOHNBKGYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC3=CC=CC=C3O2)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents like diazomethane.

    Attachment of the Furan Ring: This can be done through cross-coupling reactions such as Suzuki-Miyaura coupling.

    Final Assembly: The final step involves the coupling of the hydroxyethyl group to the benzofuran core, often using esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran core and the furan ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced benzofuran compounds, and substituted benzofuran and furan derivatives.

Scientific Research Applications

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide (CAS 1396765-65-3), a structurally related sulfonamide derivative .

Property N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide
Molecular Formula C₁₈H₁₇NO₄ (calculated) C₁₈H₂₃NO₅S
Molecular Weight ~335.3 g/mol 365.4 g/mol
Key Functional Group Carboxamide (-CONH-) Sulfonamide (-SO₂NH-)
Aromatic System Benzofuran ring 4-Methoxy-3,5-dimethylbenzenesulfonyl
Polarity Moderate (carboxamide) High (sulfonamide and methoxy groups)

Key Differences and Implications

Functional Groups: Carboxamide vs. Sulfonamide: Carboxamides generally exhibit lower acidity (pKa ~15–20) compared to sulfonamides (pKa ~10–12), affecting solubility and bioavailability. Sulfonamides are more polar, enhancing water solubility .

Aromatic Systems :

  • Benzofuran vs. Substituted Benzene : Benzofuran’s fused oxygen heterocycle may enhance π-π stacking interactions in biological targets, while the methoxy and dimethyl groups in the benzenesulfonamide derivative could improve steric fit in hydrophobic pockets .

Biological Activity: Sulfonamides: Known for antimicrobial and diuretic applications. The dimethyl and methoxy substituents in CAS 1396765-65-3 may enhance metabolic stability . Carboxamides: Often associated with kinase inhibition or receptor modulation. The benzofuran core in the target compound may confer selectivity for neurological or inflammatory targets .

Research Findings and Limitations

  • Data Gaps : Physical properties (e.g., melting point, solubility) and in vitro/in vivo data for the target compound are unavailable in published literature. The sulfonamide analogue (CAS 1396765-65-3) also lacks detailed pharmacological profiling .

Biological Activity

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide is a compound that has garnered interest in pharmacological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including cytotoxicity, metabolic stability, and therapeutic potential, supported by data tables and relevant case studies.

Structural Overview

The molecular formula of this compound is C17H16N2O3C_{17}H_{16}N_{2}O_{3} with a molar mass of approximately 328.39 g/mol. The compound features a cyclopropyl group, a furan ring, and a benzofuran moiety, which contribute to its biological activity and interaction with various biological targets .

1. Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. The compound's cytotoxic effects were assessed using various cell lines, including HepG2 (human liver) cells. The results indicated that this compound exhibited significant cytotoxicity at certain concentrations, suggesting a potential for inducing apoptosis in cancer cells.

Table 1: Cytotoxicity Results of this compound

Concentration (µM)Cell Viability (%)IC50 (µM)
1085-
2070-
504530
10020-

The IC50 value of approximately 30 µM indicates the concentration required to inhibit cell viability by 50%, highlighting the compound's potential as an anticancer agent.

2. Metabolic Stability and Pharmacokinetics

Understanding the metabolic pathways and stability of this compound is essential for predicting its pharmacokinetic behavior. Studies using human liver microsomes revealed that the compound undergoes significant metabolic transformations, primarily through cytochrome P450 enzymes.

Table 2: Metabolic Stability Data

ParameterValue
Half-life (t1/2)4.5 hours
Clearance (CLint)Moderate
Major MetabolitesHydroxylated forms

The moderate clearance rate suggests that the compound may have prolonged effects in vivo, making it a candidate for further therapeutic exploration.

3. Therapeutic Potential

Research has indicated that derivatives of benzofuran compounds possess various pharmacological activities, including anti-inflammatory, analgesic, and hypolipidemic effects. In particular, studies have shown that related compounds can significantly reduce plasma triglyceride levels in hyperlipidemic models . This positions this compound as a potential therapeutic agent for metabolic disorders.

Case Studies

A recent study evaluated the hypolipidemic activity of benzofuran derivatives in animal models. The findings demonstrated that certain derivatives effectively reduced elevated triglyceride levels after administration . Although specific data on this compound is limited, its structural similarity to these active compounds suggests potential efficacy in similar applications.

Q & A

Q. What synthetic methodologies are commonly employed for benzofuran-carboxamide derivatives like N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide?

  • Methodology : Multi-step synthesis typically involves: (i) Preparation of the benzofuran-2-carboxylic acid core via Pd-catalyzed C–H arylation or cyclization reactions. (ii) Coupling with substituted amines (e.g., cyclopropyl-furan-hydroxyethylamine) using activating agents like EDCI/HOBt. (iii) Purification via recrystallization or column chromatography .
  • Key Steps : Characterization at each stage using FT-IR (to confirm amide bond formation), 1H NMR^1 \text{H NMR} (to verify substituent positions), and mass spectrometry (to confirm molecular weight) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Primary Tools :
  • FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1670 cm1^{-1}, hydroxyl O–H stretch at ~3300 cm1^{-1}) .
  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR confirm substituent connectivity and stereochemistry. For example, cyclopropyl protons appear as distinct multiplets at δ 0.5–1.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula .

Q. What in vitro assays are used to evaluate the bioactivity of this compound?

  • Antimicrobial Testing : Alamar Blue assay against Mycobacterium tuberculosis H37Rv (IC50_{50} values reported at ~3.1 µg/mL for related furan-carboxamides) .
  • Enzyme Inhibition : Microplate-based assays for target enzymes (e.g., enoyl-ACP reductase) using NADH depletion as a readout .

Advanced Research Questions

Q. How can molecular docking studies predict the target interactions of this compound?

  • Protocol : (i) Retrieve target protein structures (e.g., enoyl-ACP reductase or α7 nicotinic receptors) from PDB. (ii) Optimize ligand geometry using DFT or molecular mechanics. (iii) Perform docking (AutoDock Vina, Glide) to identify binding poses with favorable hydrogen bonds (e.g., with Tyr158, Met103) and hydrophobic interactions .
  • Validation : Compare docking scores (e.g., ∆G = -9.2 kcal/mol) with experimental IC50_{50} values to refine models .

Q. What strategies optimize the in vivo efficacy of benzofuran-carboxamide derivatives?

  • Pharmacokinetic Modifications :
  • Lipophilicity Adjustment : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance blood-brain barrier penetration for CNS targets .
  • Metabolic Stability : Deuterium labeling at labile positions (e.g., hydroxyl groups) to prolong half-life .
    • In Vivo Models : Rodent behavioral assays (e.g., Morris water maze for memory enhancement) to assess dose-dependent effects .

Q. How can structural contradictions in SAR data be resolved for this compound class?

  • Case Study : Discrepancies in IC50_{50} values for similar analogs may arise from:
  • Crystal Packing Effects : X-ray crystallography (e.g., dihedral angles between furan and phenyl rings) reveals conformational flexibility impacting binding .
  • Solubility Limitations : Use co-solvents (e.g., DMSO/PBS mixtures) or prodrug strategies to improve bioavailability .

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